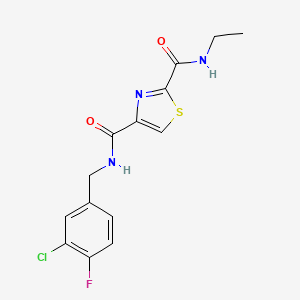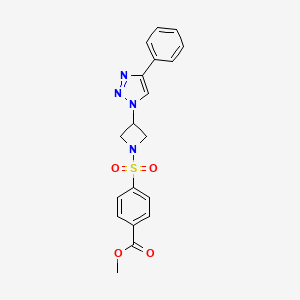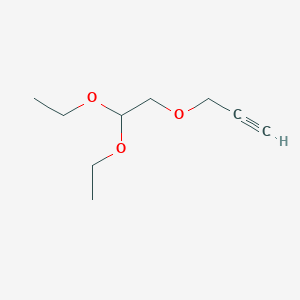
N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide (CFE-TC) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of protein-protein interactions that have been implicated in various diseases, including cancer and inflammation.
Mécanisme D'action
N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide works by inhibiting the interaction between two proteins, called bromodomain-containing protein 4 (BRD4) and acetylated lysine residues on histones. BRD4 is a protein that plays a critical role in gene regulation, and its overexpression has been linked to various diseases, including cancer. By inhibiting the interaction between BRD4 and acetylated histones, N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide disrupts gene expression and cell growth, leading to the inhibition of cancer cell proliferation.
Effets Biochimiques Et Physiologiques
N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is an important process for the elimination of damaged or abnormal cells. N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide has also been shown to inhibit the production of inflammatory cytokines, which are molecules involved in the immune response. This suggests that N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide is its specificity for the BRD4 protein. This makes it a valuable tool for studying the function of BRD4 in various biological processes. However, one limitation of N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide is its relatively low potency compared to other BRD4 inhibitors. This may limit its effectiveness in certain applications.
Orientations Futures
Future research on N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide could focus on improving its potency and selectivity for BRD4. This could involve the development of new synthetic methods or modifications to the existing structure of N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide. Additionally, further studies could investigate the potential applications of N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide in other diseases, such as inflammation and neurodegenerative disorders. Finally, the use of N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide in combination with other drugs or therapies could be explored to enhance its effectiveness in cancer treatment.
Méthodes De Synthèse
The synthesis of N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide involves a multi-step process that begins with the reaction of 3-chloro-4-fluorobenzylamine with ethyl isothiocyanate to form an intermediate. This intermediate is then reacted with ethyl malonate to form the final product, N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide. The synthesis of N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Propriétés
IUPAC Name |
4-N-[(3-chloro-4-fluorophenyl)methyl]-2-N-ethyl-1,3-thiazole-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O2S/c1-2-17-13(21)14-19-11(7-22-14)12(20)18-6-8-3-4-10(16)9(15)5-8/h3-5,7H,2,6H2,1H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTIOSPNCIUPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CS1)C(=O)NCC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(3-chloro-4-fluorobenzyl)-N2-ethylthiazole-2,4-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2819722.png)

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2819726.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2819728.png)
![5-Hydrazinyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2819730.png)
![1-(2-methyl-1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione](/img/structure/B2819731.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2819736.png)
![2-[[7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid](/img/structure/B2819737.png)

![1-[4-(3-Propan-2-ylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819740.png)

![(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B2819743.png)